JG-231

Triple-Negative Breast Cancer Hsp70 Allosteric Inhibition Antiproliferative Activity

JG-231 is a second-generation benzothiazole rhodacyanine designed to address the microsomal instability of predecessors JG-98 and JG-194. It is the definitive Hsp70 inhibitor for in vivo oncology studies, demonstrating >10-fold improved potency over JG-98 and consistent tumor suppression in TNBC, KRAS-mutant pancreatic, and medullary thyroid carcinoma xenografts at 4 mg/kg ip. Procure JG-231 when metabolic stability and in vivo efficacy are critical.

Molecular Formula C22H18BrCl2N3OS4
Molecular Weight 619.45
CAS No. 1627126-59-3
Cat. No. B608183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJG-231
CAS1627126-59-3
SynonymsJG231;  JG 231;  JG-231
Molecular FormulaC22H18BrCl2N3OS4
Molecular Weight619.45
Structural Identifiers
SMILESCCN1C(=CC2=[N+](C=CS2)CC3=CC=C(S3)Br)SC(=C4N(C5=C(S4)C=C(C=C5)Cl)C)C1=O.[Cl-]
InChIInChI=1S/C22H18BrClN3OS4.ClH/c1-3-27-19(11-18-26(8-9-29-18)12-14-5-7-17(23)30-14)32-20(21(27)28)22-25(2)15-6-4-13(24)10-16(15)31-22;/h4-11H,3,12H2,1-2H3;1H/q+1;/p-1/b22-20+;
InChIKeyLFKCNIBJPYBMOM-QPNALZDCSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JG-231 CAS 1627126-59-3 Procurement Guide: Allosteric Hsp70 Inhibitor for Triple-Negative Breast Cancer and KRAS-Mutant Tumor Models


JG-231 (CAS: 1627126-59-3) is a benzothiazole rhodacyanine-derived allosteric inhibitor of heat shock protein 70 (Hsp70), specifically disrupting the protein-protein interaction between Hsp70 and its nucleotide exchange factor BAG3 [1]. It is a second-generation analog of JG-98 developed through structure- and property-based optimization of approximately 300 analogs, demonstrating >10-fold improved potency in breast cancer cell models [1]. JG-231 is supplied as a >98% purity research compound with a molecular formula of C22H18BrCl2N3OS4 and molecular weight of 619.47 g/mol . The compound is primarily utilized in oncology research, with documented efficacy in triple-negative breast cancer (TNBC), KRAS-mutant pancreatic ductal adenocarcinoma (PDAC), medullary thyroid carcinoma (MTC), and enzalutamide-resistant prostate cancer models [1].

Why JG-231 Cannot Be Substituted by Other Hsp70 Inhibitors Without Compromising Potency and Metabolic Stability


Hsp70 inhibitors exhibit divergent binding mechanisms and pharmacological profiles that preclude simple substitution. First-generation benzothiazole rhodacyanines like JG-98 suffer from rapid metabolic degradation in vivo, limiting their utility in animal models despite acceptable in vitro potency (EC50 ≈ 0.4–0.7 μM) [1]. ATP-competitive inhibitors such as VER-155008 engage the conserved nucleotide-binding domain and lack the allosteric mechanism that selectively disrupts co-chaperone interactions, resulting in distinct cellular effects [2]. The parent compound MKT-077, while water-soluble, demonstrates notable toxicity in animals that restricts dosing [3]. Within the benzothiazole rhodacyanine series, analogs vary substantially in microsomal stability, with JG-194 exhibiting superior in vitro potency but poor metabolic stability that precludes in vivo application [3]. JG-231 represents a specifically engineered analog that balances improved microsomal stability with enhanced cellular potency, enabling consistent suppression of tumor xenografts across multiple cancer models where predecessor compounds fail or require impractically high doses [1].

JG-231 Quantitative Differentiation Evidence: Head-to-Head Comparisons with JG-98, MKT-077, JG-194, and VER-155008


JG-231 Demonstrates >10-Fold Improvement in Cellular Potency Compared to Parent Compound JG-98 in Breast Cancer Cell Lines

JG-231 exhibits significantly enhanced antiproliferative activity relative to the first-generation analog JG-98. While JG-98 shows modest potency with EC50 values of 0.7 ± 0.2 μM (MCF7) and 0.4 ± 0.03 μM (MDA-MB-231), JG-231 inhibits MCF-7 and MDA-MB-231 breast cancer cells with IC50 values of 0.12 μM and 0.25 μM, respectively [1]. The optimized series produced compounds with EC50 values as low as 0.03–0.05 μM, representing a >10-fold potency increase over JG-98 [1].

Triple-Negative Breast Cancer Hsp70 Allosteric Inhibition Antiproliferative Activity

JG-231 Possesses Improved Microsomal Stability Enabling Consistent In Vivo Xenograft Suppression Compared to Metabolically Labile Analogs JG-98 and JG-194

JG-231 was specifically characterized as an analog with improved microsomal stability, a critical pharmacokinetic advancement over JG-98 (rapidly metabolized in animals) and JG-194 (poor metabolic stability despite superior in vitro potency) [1][2]. This enhanced stability translates directly to in vivo performance: JG-231 consistently suppressed TT and MZ-CRC-1 medullary thyroid carcinoma xenografts in mice, whereas JG-194 cannot be effectively used in vivo due to metabolic instability [2]. JG-231 also effectively suppressed MIA PaCa-2 pancreatic ductal adenocarcinoma xenografts, a KRAS-mutant model [3].

Medullary Thyroid Carcinoma Metabolic Stability Xenograft Efficacy

JG-231 Achieves Tumor Burden Reduction in MDA-MB-231 Xenograft Model at 4 mg/kg Intraperitoneal Dosing

In the MDA-MB-231 triple-negative breast cancer xenograft model, JG-231 administered at 4 mg/kg via intraperitoneal injection significantly reduced tumor burden [1]. This represents a validated in vivo efficacy benchmark for procurement decisions, as the compound demonstrates tumor-suppressive activity at a dose comparable to or lower than many preclinical oncology agents. The parent compound MKT-077, in contrast, exhibited notable toxicity in animals that limited its therapeutic application [2].

Triple-Negative Breast Cancer Xenograft Model In Vivo Efficacy

JG-231 Exhibits Allosteric Inhibition of Hsp70-BAG3 Interaction with Ki of 0.11 μM, Contrasting with ATP-Competitive Mechanism of VER-155008

JG-231 is an allosteric inhibitor that disrupts the Hsp70-BAG3 protein-protein interaction with an inhibition constant (Ki) of 0.11 μM . This mechanism is fundamentally distinct from ATP-competitive Hsp70 inhibitors such as VER-155008, which bind to the nucleotide-binding domain and exhibit IC50 values of 0.5 μM (Hsp70), 2.6 μM (Hsc70), and 2.6 μM (Grp7) . The allosteric mechanism of JG-231 enables selective disruption of co-chaperone interactions without directly competing with ATP binding, a potentially advantageous profile for studying chaperone network biology and reducing interference with essential ATPase functions.

Hsp70 Allosteric Inhibition BAG3 Co-Chaperone Mechanism of Action

JG-231 Suppresses Vemurafenib-Resistant B-RafV600E Melanoma Xenografts at 2–4 mg/kg Dosing

JG-231 effectively suppressed tumor growth in both vemurafenib-naïve and vemurafenib-resistant B-RafV600E melanoma xenografts (A375 and Colo829 models) in athymic mice at doses of 2 mg/kg and 4 mg/kg administered intraperitoneally every other day [1]. This demonstrates that JG-231 retains efficacy against tumors that have acquired resistance to BRAF-targeted therapy, a clinically relevant challenge. The study also evaluated JG-98 analogs and noted that JG-231 was among those tested for in vivo xenograft efficacy in this resistant setting.

Melanoma BRAF Inhibitor Resistance Xenograft Model

JG-231 Validated Application Scenarios Based on Quantitative Evidence for Oncology and Chaperone Biology Research


Triple-Negative Breast Cancer (TNBC) Xenograft Pharmacology

JG-231 is optimized for TNBC xenograft studies requiring a metabolically stable Hsp70 inhibitor with defined in vivo efficacy. The compound reduces tumor burden in MDA-MB-231 xenografts at 4 mg/kg ip [1]. Researchers should procure JG-231 over JG-98 (rapidly metabolized) or JG-194 (metabolically unstable) when planning animal studies that demand consistent exposure and tumor suppression. For in vitro TNBC cell line studies, JG-231 provides enhanced potency (IC50 0.12–0.25 μM) compared to JG-98 (EC50 0.4–0.7 μM) [1].

KRAS-Mutant Pancreatic Ductal Adenocarcinoma (PDAC) Models

JG-231 has demonstrated selective efficacy in KRAS-mutant PDAC models, effectively suppressing MIA PaCa-2 (K-RasG12C) xenograft growth in athymic nude mice [2]. This application is supported by mechanistic studies showing that mortalin inhibition selectively induces death in KRAS-mutated tumor cells via mitochondrial membrane permeability perturbation [2]. JG-231 is the appropriate Hsp70 inhibitor selection for research programs investigating KRAS-driven tumor dependencies and synthetic lethality approaches.

Medullary Thyroid Carcinoma (MTC) and Endocrine Oncology Research

JG-231 consistently suppresses TT and MZ-CRC-1 medullary thyroid carcinoma xenografts in mice, a key advantage over metabolically unstable analogs like JG-194 [3]. MTC research programs investigating mortalin/HSPA9 as a therapeutic target should prioritize JG-231 for in vivo studies. Additionally, JG-231 has shown efficacy against vandetanib- and cabozantinib-resistant MTC cell progenies, supporting its use in drug resistance studies [3].

Enzalutamide-Resistant Prostate Cancer Combination Studies

JG-231, characterized as a more potent analog of JG-98, suppresses the growth of enzalutamide-resistant prostate cancer cells (C4–2B MDVR, CWR22Rv1), patient-derived conditional reprogrammed cell cultures (CRCs), and organoids [4]. The combination of JG-231 with enzalutamide synergistically inhibits AR/AR-V7 expression and suppresses CWR22Rv1 xenograft tumor growth [4]. This validated combination activity supports procurement for research programs focused on overcoming androgen receptor signaling inhibitor (ARSI) resistance in advanced prostate cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for JG-231

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.